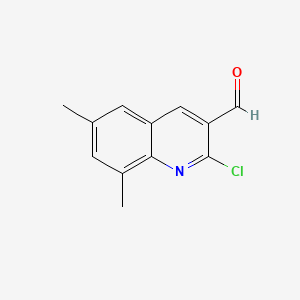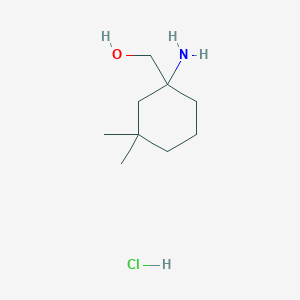![molecular formula C25H29BrN4O3S B2807979 6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422288-44-6](/img/structure/B2807979.png)
6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a bromine atom, a piperazine ring, a ketone group, a sulfanylidene group, and a tetrahydroquinazolinone ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a piperazine ring and a tetrahydroquinazolinone ring. These rings, along with the various functional groups, would likely result in a highly polar molecule with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the bromine atom could be replaced in a substitution reaction, and the ketone group could undergo reactions with nucleophiles . The piperazine ring is also known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of its intermolecular interactions .Aplicaciones Científicas De Investigación
Fluorescent Ligands for Receptor Studies
A study reported the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives, including compounds structurally related to the chemical . These derivatives exhibited high to moderate 5-HT(1A) receptor affinity and promising fluorescence properties, making them useful for visualizing overexpressed 5-HT(1A) receptors in CHO cells through fluorescence microscopy (Lacivita et al., 2009).
Structural Analyses for Drug Design
The structural analysis of compounds with a similar molecular structure, like the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has been conducted. Such studies are essential in understanding the molecular interactions and designing drugs with specific binding properties (Ullah & Stoeckli-Evans, 2021).
Synthesis and Antimicrobial Study
Compounds related to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones derivatives have been created and tested for their antifungal and antibacterial activities (Patel & Patel, 2010).
Palladium-Catalyzed Synthesis
The palladium-catalyzed Buchwald–Hartwig coupling reaction has been used to prepare amino- and sulfanyl-derivatives of benzoquinazolinones. Some of these derivatives have shown significant anticancer activity, indicating the potential pharmacological importance of such compounds (Nowak et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive functions .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as ache and bche) and inhibit their activity . This inhibition could lead to an increase in acetylcholine levels, which could potentially improve cognitive functions .
Biochemical Pathways
It is plausible that it impacts the cholinergic system, given the potential inhibition of ache and bche . This could lead to increased acetylcholine levels and enhanced neurotransmission .
Pharmacokinetics
Compounds with the piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the potential inhibition of ache and bche, it could lead to increased acetylcholine levels, potentially improving cognitive functions .
Propiedades
IUPAC Name |
6-bromo-3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O3S/c1-33-20-9-7-19(8-10-20)28-13-15-29(16-14-28)23(31)5-3-2-4-12-30-24(32)21-17-18(26)6-11-22(21)27-25(30)34/h6-11,17,21H,2-5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNDLVCHCWQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
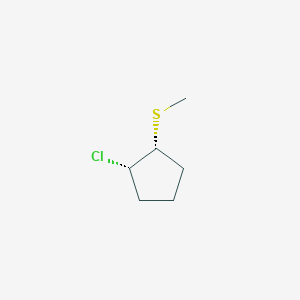
![N-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2807898.png)
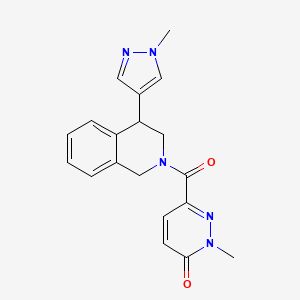
![N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2807901.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2807903.png)
![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)
![2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide](/img/structure/B2807906.png)
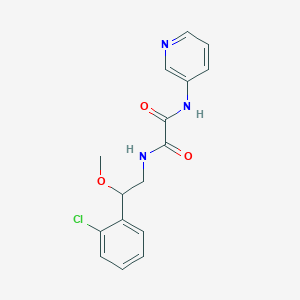
![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)
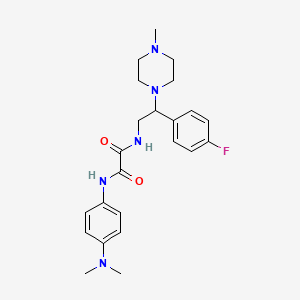
![3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2807913.png)
![4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole](/img/structure/B2807915.png)
